N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
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Overview
Description
The compound is a benzamide derivative with a thiazole ring and a fluorobenzyl group. Benzamide derivatives are known to have various biological activities and are used in the development of new drugs .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are often synthesized via reactions between substituted thioureas and α-halo ketones .Molecular Structure Analysis
The compound likely contains a benzamide core, a thiazole ring, and a fluorobenzyl group. The exact structure would need to be confirmed by spectroanalytical data such as NMR and IR .Scientific Research Applications
Synthesis and Characterization
The synthesis of compounds related to "N-(4-(2-((4-fluorobenzyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" involves various chemical processes, leading to molecules with potential for fluorescence applications and anticancer activity. For instance, Co(II) complexes of similar thiazol-2-yl benzene sulphonamide derivatives have been synthesized and characterized, showcasing their structure and fluorescence properties (Gomathi Vellaiswamy & S. Ramaswamy, 2017). Another study highlighted the synthesis of Schiff bases, aiming for cytotoxic evaluation against human breast cancer cells, indicating the potential of these compounds in chemotherapeutic applications (V. Govindaraj et al., 2021).
Antimicrobial and Anticancer Activity
Research on benzothiazole derivatives, including those with a fluorobenzyl component, has shown antimicrobial and anticancer potential. For example, substituted 2-aminobenzothiazoles derivatives have been synthesized and evaluated for their antimicrobial activity, highlighting the relevance of such compounds in combating resistant bacterial strains (D. G. Anuse et al., 2019). Similarly, novel series of 4-thiazolidinone derivatives were synthesized and showed promising in vitro antimicrobial and anticancer potentials, further demonstrating the therapeutic potential of such molecules (A. Deep et al., 2016).
Fluorescence and Sensor Applications
The fluorogenic properties of benzothiazole derivatives have been explored for sensor applications. A study on benzimidazole and benzothiazole conjugated Schiff base as fluorescent sensors for Al3+ and Zn2+ showcased the potential of these compounds in detecting metal ions, which could have applications in environmental monitoring and biological research (G. Suman et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been studied for their pharmacological activities against various targets .
Mode of Action
It’s worth noting that similar compounds have shown promising antimicrobial and antiproliferative activities .
Biochemical Pathways
Related compounds have been reported to exhibit antimicrobial activity by blocking the biosynthesis of certain bacterial lipids .
Result of Action
Related compounds have shown promising results against various bacterial species and cancer cell lines .
Properties
IUPAC Name |
N-[4-[2-[(4-fluorophenyl)methylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O2S/c20-15-8-6-13(7-9-15)11-21-17(24)10-16-12-26-19(22-16)23-18(25)14-4-2-1-3-5-14/h1-9,12H,10-11H2,(H,21,24)(H,22,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGZPCNWFBWUKLQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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